molecular formula C25H26N2O6 B12312409 N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine

N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine

Cat. No.: B12312409
M. Wt: 450.5 g/mol
InChI Key: YSQVUCRWISQVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine is a specialized compound used primarily in click chemistry. It is a derivative of L-lysine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyloxycarbonyl group. This compound is notable for its azide group, which makes it highly reactive and useful in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for click chemistry and various bases for deprotection and substitution reactions. The conditions typically involve mild temperatures and specific solvents to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include triazole derivatives and other substituted lysine derivatives, which are useful in various applications such as drug development and material science .

Mechanism of Action

The mechanism of action of N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine involves its azide group, which participates in click chemistry reactions to form stable triazole linkages. These linkages are highly stable and can be used to modify proteins, peptides, and other molecules. The Fmoc group serves as a protecting group, which can be removed under specific conditions to reveal the reactive amino group of lysine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine is unique due to its combination of the Fmoc protecting group and the propargyloxycarbonyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in click chemistry and related applications .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)

InChI Key

YSQVUCRWISQVDU-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.